Lipophilicity Advantage: 6-Bromoisoquinolin-4-ol vs. 6-Chloroisoquinolin-4-ol
In medicinal chemistry, halogen substitution significantly impacts lipophilicity, which in turn affects membrane permeability, metabolic stability, and oral bioavailability. The XLogP3 value for 6-Bromoisoquinolin-4-ol is 2.4, while its direct chloro analog (6-chloroisoquinolin-4-ol) exhibits a lower predicted value of approximately 1.9 [1]. This difference of +0.5 log units translates to roughly a 3.2-fold increase in the compound's preference for organic phases (e.g., cell membranes) over aqueous environments, a critical parameter when optimizing passive diffusion across biological barriers [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 6-chloroisoquinolin-4-ol (predicted ~1.9) |
| Quantified Difference | +0.5 log units |
| Conditions | Predicted by XLogP3 algorithm based on molecular structure; relevant for assessing passive membrane permeability in drug discovery programs. |
Why This Matters
Selecting the bromo analog may be crucial for achieving the desired lipophilicity and permeability profile in lead optimization, avoiding the need for additional synthetic modifications.
- [1] PubChem. (2026). 6-Bromoisoquinolin-4-ol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/57346151 View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. View Source
